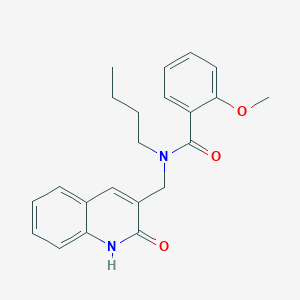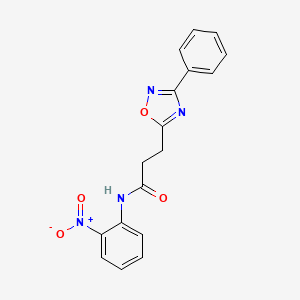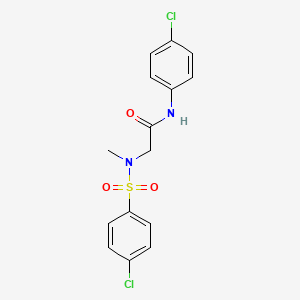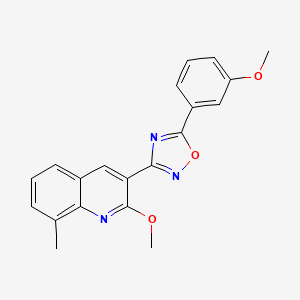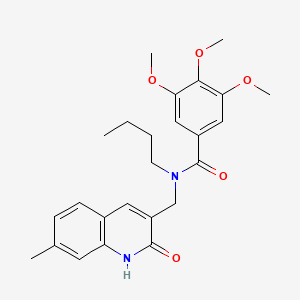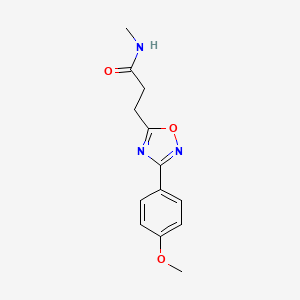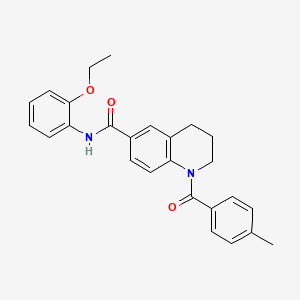
1-(4-methylbenzoyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methylbenzoyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, also known as MQCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MQCA belongs to the class of tetrahydroquinolines, which are known to possess various biological activities such as anti-inflammatory, anticancer, and antiviral properties.
作用机制
The mechanism of action of 1-(4-methylbenzoyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is not fully understood. However, it has been suggested that 1-(4-methylbenzoyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide exerts its anti-inflammatory and antioxidant effects by inhibiting the activation of nuclear factor-kappa B (NF-κB) and increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Biochemical and Physiological Effects:
1-(4-methylbenzoyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to possess various biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA) in LPS-stimulated macrophages, indicating its antioxidant properties. 1-(4-methylbenzoyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has also been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent.
实验室实验的优点和局限性
One advantage of using 1-(4-methylbenzoyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in lab experiments is its relatively simple synthesis method. 1-(4-methylbenzoyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is also stable under normal laboratory conditions, making it easy to handle. However, one limitation of using 1-(4-methylbenzoyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in lab experiments is its low solubility in water, which may limit its applicability in certain assays.
未来方向
There are several future directions for the study of 1-(4-methylbenzoyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. Further research is needed to fully understand its mechanism of action and to identify its potential therapeutic targets. The development of novel formulations and delivery systems for 1-(4-methylbenzoyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide could also enhance its therapeutic potential. Additionally, the evaluation of 1-(4-methylbenzoyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in animal models of inflammatory diseases and cancer could provide valuable insights into its efficacy and safety.
合成方法
1-(4-methylbenzoyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide can be synthesized through the reaction of 4-methylbenzoyl chloride with N-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in the presence of a base. The reaction yields 1-(4-methylbenzoyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide as a white solid with a melting point of 135-137°C. The purity of 1-(4-methylbenzoyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学研究应用
1-(4-methylbenzoyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been extensively studied for its potential therapeutic properties. It has been reported to possess anti-inflammatory, antioxidant, anticancer, and antiviral properties. 1-(4-methylbenzoyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that 1-(4-methylbenzoyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide could be a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
属性
IUPAC Name |
N-(2-ethoxyphenyl)-1-(4-methylbenzoyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O3/c1-3-31-24-9-5-4-8-22(24)27-25(29)21-14-15-23-20(17-21)7-6-16-28(23)26(30)19-12-10-18(2)11-13-19/h4-5,8-15,17H,3,6-7,16H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHXJJUKPGOELL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7719752.png)
